Sodium 2-oxobutanoate-13C4,d2 Sodium 2-oxobutanoate-13C4,d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC20248210
InChI: InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1,2+1D2,3+1,4+1;
SMILES:
Molecular Formula: C4H6NaO3
Molecular Weight: 131.061 g/mol

Sodium 2-oxobutanoate-13C4,d2

CAS No.:

Cat. No.: VC20248210

Molecular Formula: C4H6NaO3

Molecular Weight: 131.061 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-oxobutanoate-13C4,d2 -

Specification

Molecular Formula C4H6NaO3
Molecular Weight 131.061 g/mol
Standard InChI InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1,2+1D2,3+1,4+1;
Standard InChI Key XLTHMCKKCRLNGQ-KQJMWJMRSA-N
Isomeric SMILES [2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O.[Na]
Canonical SMILES CCC(=O)C(=O)O.[Na]

Introduction

Structural and Chemical Properties

Molecular Characterization

Sodium 2-oxobutanoate-13C4,d2 features a sodium salt structure with a 2-oxobutanoate backbone. The isotopic labeling pattern is explicitly defined:

  • Carbon-13 positions: All four carbon atoms in the 2-oxobutanoate chain are 13C^{13}\text{C} isotopes.

  • Deuterium positions: Two hydrogen atoms are replaced with deuterium, typically at the α- and β-positions relative to the ketone group.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC4H6NaO3\text{C}_4\text{H}_6\text{NaO}_3
Molecular Weight131.061 g/mol
Isomeric SMILES[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O.[Na]
Canonical SMILESCCC(=O)C(=O)O.[Na]

The isotopic substitution alters its physical and spectroscopic properties. For instance, 13C^{13}\text{C} labeling shifts NMR resonances, enabling distinct signal identification in complex biological matrices . Deuterium incorporation reduces vibrational modes, which is advantageous in infrared spectroscopy and mass spectrometry.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of sodium 2-oxobutanoate-13C4,d2 involves multi-step isotopic enrichment:

  • Precursor Selection: Labeled sodium pyruvate-13C3 (from ) serves as a starting material.

  • Aldol Condensation: Reaction with deuterated acetaldehyde under basic conditions forms 2-oxobutanoate with 13C^{13}\text{C} and 2H^{2}\text{H} incorporation.

  • Purification: Ion-exchange chromatography isolates the sodium salt form.

Industrial-Scale Manufacturing

Industrial production emphasizes cost-effective isotopic incorporation:

  • Microbial Fermentation: Engineered E. coli strains metabolize 13C^{13}\text{C}-glucose and 2H2O^{2}\text{H}_2\text{O} to produce labeled 2-oxobutanoate precursors .

  • Catalytic Deuteration: Heterogeneous catalysts (e.g., Pd/C) introduce deuterium at specific positions under controlled conditions.

Biological Role and Metabolic Significance

Role in Amino Acid Biosynthesis

Sodium 2-oxobutanoate is a pivotal intermediate in:

  • Threonine Metabolism: It arises from threonine via threonine dehydratase, linking amino acid catabolism to the citric acid cycle .

  • Isoleucine Synthesis: Condensation with acetyl-CoA forms α-keto-β-methylvalerate, a precursor to isoleucine .

The labeled variant allows real-time tracking of these pathways using 13C^{13}\text{C}-NMR or LC-MS. For example, in E. coli cultures, 13C^{13}\text{C} enrichment in downstream metabolites like succinyl-CoA confirms pathway activity .

Applications in Research and Industry

Metabolic Flux Analysis

Isotopic labeling enables quantitative mapping of carbon and hydrogen flow:

  • TCA Cycle Studies: 13C^{13}\text{C}-labeling in citrate and α-ketoglutarate reveals flux perturbations under hypoxia .

  • Drug Target Validation: Inhibitors of threonine dehydratase reduce labeled 2-oxobutanoate levels, confirming target engagement.

Table 2: Key Applications

ApplicationTechnique UsedOutcome Measured
Metabolic Pathway Tracing13C^{13}\text{C}-NMRCarbon routing in TCA cycle
Drug DevelopmentLC-MS/MSEnzyme inhibition efficacy
Environmental MonitoringIsotope Ratio MSBiodegradation kinetics

Environmental Science

Deuterium labeling aids in tracking environmental degradation:

  • Biodegradation Studies: 2H^{2}\text{H} loss correlates with microbial activity in soil samples.

Mechanistic Insights from Isotopic Labeling

NMR Spectroscopy

The 13C^{13}\text{C} and 2H^{2}\text{H} labels produce distinct spectral features:

  • 13C^{13}\text{C} Chemical Shifts: Downfield shifts (e.g., carbonyl carbons at 170–180 ppm) resolve overlapping signals in crowded spectra .

  • Deuterium Quadrupolar Coupling: Reduces signal splitting in 2H^{2}\text{H}-NMR, simplifying peak assignment.

Mass Spectrometry

Isotopic peaks (e.g., M+4 for 13C4^{13}\text{C}_4) enhance sensitivity in tracer studies:

  • High-Resolution MS: Differentiates labeled metabolites from background noise.

Comparative Advantages Over Single-Labeled Analogs

Dual labeling offers synergistic benefits:

  • Enhanced Signal-to-Noise: Simultaneous 13C^{13}\text{C} and 2H^{2}\text{H} detection reduces interference in complex mixtures.

  • Multi-Tracer Experiments: Enables parallel tracking of carbon and hydrogen fluxes in the same organism .

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